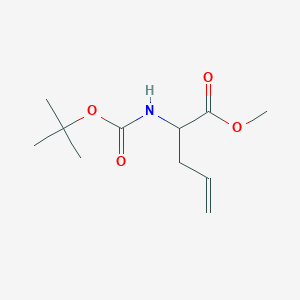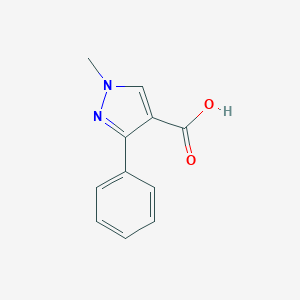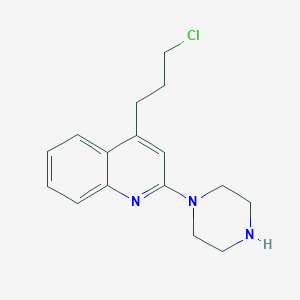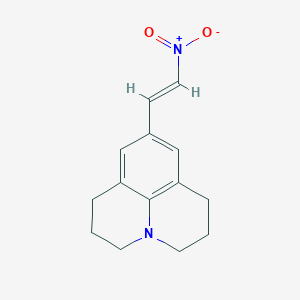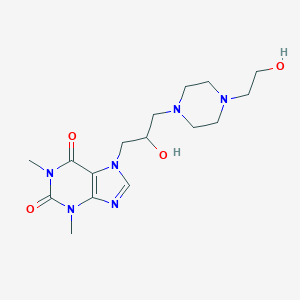
Acide 4-hexylphénylboronique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related boronic acid derivatives, such as poly(para-2,5-di-n-hexylphenylene) through palladium-catalyzed coupling of brominated hexylbenzeneboronic acids, highlights the importance of boronic acids in polymer chemistry. The reaction yields structurally homogeneous products with high degrees of polymerization, indicating the efficiency of boronic acids in facilitating such transformations (Rehahn, Schlüter, Wegner, & Feast, 1989).
Molecular Structure Analysis
The solid-state structures of boronic acid derivatives, such as 4-carboxyphenylboronic acid and its hydrates, have been extensively studied to understand their crystallization patterns from different solvents. These studies reveal significant details about the conformation of the boronic acid moiety and the role of water in the molecular arrangement within the crystal lattice, providing insights into the structural aspects of similar boronic acids (SeethaLekshmi & Pedireddi, 2007).
Chemical Reactions and Properties
Boronic acids are pivotal in the design and synthesis of supramolecular assemblies. Their ability to form O–H⋯N hydrogen bonds with heteroatoms and to participate in C–H⋯O hydrogen bonding interactions underscores their versatility in creating complex structures and highlights their chemical reactivity (Pedireddi & Seethalekshmi, 2004).
Physical Properties Analysis
The study of vibrational spectroscopy and theoretical calculations of compounds similar to 4-hexylphenylboronic acid, such as 4-mercaptophenylboronic acid, provides detailed insights into their physical properties. The investigation of molecular dimer formation and hydrogen bonding reveals how these interactions influence the physical characteristics of boronic acids, including their vibrational spectra and potential energy distributions (Parlak et al., 2015).
Chemical Properties Analysis
Extended studies on derivatives of phenylboronic acids, including hexakis(dialkoxyphenyl)triphenylenes and their subsequent cyclodehydrogenation products, illustrate the chemical properties of boronic acid compounds. These investigations into mesomorphic properties and molecularly resolved scanning tunneling microscopy images provide valuable data on the chemical behavior and applications of boronic acid derivatives in materials science (Yatabe et al., 2000).
Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris l'acide 4-hexylphénylboronique, sont de plus en plus utilisés dans divers domaines de la recherche. L'une des applications les plus courantes des acides boroniques est la détection des diols et des anions . Cela peut être utilisé dans les dosages homogènes ou la détection hétérogène .
Marquage biologique
L'interaction des acides boroniques avec les protéines permet leur utilisation dans le marquage biologique . Ceci peut être particulièrement utile dans la recherche impliquant le suivi et l'étude de protéines spécifiques au sein de systèmes biologiques .
Manipulation et modification des protéines
Les acides boroniques peuvent également être utilisés pour la manipulation et la modification des protéines . Ceci peut être particulièrement utile dans la recherche impliquant l'étude de la fonction et de la structure des protéines .
Technologies de séparation
L'interaction clé des acides boroniques avec les diols permet leur utilisation dans les technologies de séparation . Ceci peut être particulièrement utile dans la recherche impliquant la séparation de mélanges complexes .
Développement de thérapies
Les acides boroniques sont également utilisés dans le développement de thérapies . Ceci est dû à leur capacité à interagir avec diverses molécules biologiques, ce qui en fait des candidats potentiels pour le développement de médicaments
Orientations Futures
The interest in boronic acids, including 4-Hexylphenylboronic acid, has been growing, especially after the discovery of the drug bortezomib . They have several activities, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . This review reinforces the relevance of extending the studies with boronic acids in medicinal chemistry, in order to obtain new promising drugs shortly .
Propriétés
IUPAC Name |
(4-hexylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO2/c1-2-3-4-5-6-11-7-9-12(10-8-11)13(14)15/h7-10,14-15H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYBKGAFWFRFRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400715 | |
| Record name | 4-Hexylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105365-50-2 | |
| Record name | 4-Hexylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Hexylphenylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

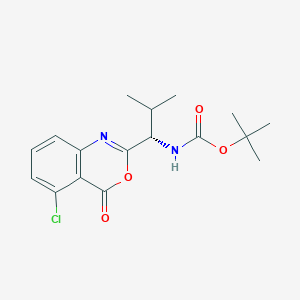
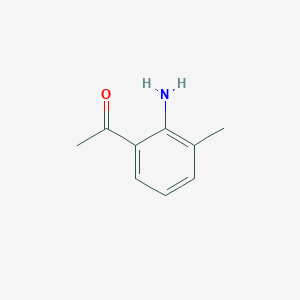

![Ethyl benzo[d]thiazole-6-carboxylate](/img/structure/B34592.png)
![N-[4-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B34593.png)

![[(4-Chlorophenyl)-cyanomethyl] benzoate](/img/structure/B34599.png)

